molecular formula C9H8BrClF2N2 B1415595 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1934829-97-6

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No. B1415595
M. Wt: 297.53 g/mol
InChI Key: KEMLWDUUOJTPNO-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine, or 5BC2DP, is a heterocyclic compound that has become increasingly important in the fields of chemical synthesis, pharmaceuticals, and biochemistry. It is a versatile molecule with a wide range of applications in both organic and inorganic chemistry. 5BC2DP is a building block for the synthesis of many complex molecules and has been used to create a variety of pharmaceuticals, including drugs for the treatment of cancer, diabetes, and hypertension. 5BC2DP is also used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

Spectroscopic and Structural Applications

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine and its derivatives have been extensively studied for their spectroscopic and structural properties. For instance, spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies has been performed to understand the geometric structure, vibrational frequencies, and chemical shift values of similar compounds. Such studies are essential for understanding the molecular structure and reactivity of these compounds, often using computational methods like density functional theory (DFT) (Vural & Kara, 2017). Additionally, crystal structure analyses have been conducted to ascertain the stereostructures of these compounds, providing insights into their absolute configurations and potential applications in fields like medicinal chemistry (Zhou et al., 2015).

Synthetic Chemistry Applications

In synthetic chemistry, these compounds are pivotal intermediates. For example, they are used in the synthesis of chlor-antraniliprole, a novel insecticide, showcasing the role of these compounds in agricultural chemistry (Wen-bo, 2011). They are also employed in the synthesis of various organic compounds through palladium-catalyzed cross-coupling reactions, indicating their versatility in synthetic organic chemistry (Yuqiang, 2011).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the derivatives of 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine have been explored for their biological activities. For instance, certain derivatives have shown inhibitory activity against PI3Kα kinase, indicating their potential in cancer treatment (Zhou et al., 2015). Additionally, these compounds have been investigated for their antimicrobial activities, offering insights into their potential applications in combating bacterial infections (Wang et al., 2008).

properties

IUPAC Name

5-bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClF2N2/c10-6-3-7(11)8(14-4-6)15-2-1-9(12,13)5-15/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMLWDUUOJTPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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